molecular formula C21H27N2NaO7S B1260670 CID 23689113

CID 23689113

Cat. No.: B1260670
M. Wt: 474.5 g/mol
InChI Key: MESZAEGNEJCYQY-QLUJRRMDSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CID 23689113 is a synthetic compound known for its role as a human neutrophil elastase inhibitor. It belongs to the class of 2-spirocyclopropyl cephem sulfones and has shown potential in treating conditions such as cystic fibrosis and emphysema .

Preparation Methods

The synthesis of CID 23689113 involves multiple steps starting from 6-azopenicillanate. The process includes:

    Treatment with boron trifluoroetherate: in a mixture of methanol and methylene chloride to obtain 6alpha-methoxy penicillanate.

    Oxidation with peracetic acid: to form the corresponding 1beta-oxide.

    Ring opening: of the oxide by heating with 2-mercaptohenzothiazole in toluene.

    Cyclization with bromine: in methylene chloride to produce 2beta-bromomethyl penicillanate.

    Rearrangement with pyridine: in dimethyl sulfoxide to yield the cephem intermediate.

    Oxidation with peracetic acid: to obtain the sulfone derivative.

    Introduction of a double bond: at the C-2 position by heating with dimethylamine hydrochloride in a mixture of tert-butyl alcohol, methylene chloride, and formaldehyde.

    Reaction with diazo cyclopentane: generated in situ by treatment of cyclopentyl hydrazono with silver (I) oxide.

    Removal of the trichloroethyl group: by treatment with zinc and glacial acetic acid.

    Formation of the acid chloride: by reaction with oxalyl chloride in methylene chloride.

    Condensation with 4-(1-butoxycarbonylmethyl)piperazine: to afford the product.

    Deprotection of the tert-butyl group: with formic acid to give the free acid.

    Conversion into the sodium salt: by treatment with sodium carbonate in water.

Chemical Reactions Analysis

CID 23689113 undergoes various chemical reactions, including:

Scientific Research Applications

CID 23689113 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

CID 23689113 exerts its effects by inhibiting human neutrophil elastase, an enzyme involved in the breakdown of elastin and other proteins in the extracellular matrix. The inhibition of this enzyme helps reduce inflammation and tissue damage in conditions such as cystic fibrosis and emphysema. The molecular targets and pathways involved include the binding of this compound to the active site of elastase, preventing its enzymatic activity .

Comparison with Similar Compounds

CID 23689113 is compared with other similar compounds, such as SYN 1390, which also belongs to the class of 2-spirocyclopropyl cephem sulfones. While both compounds inhibit human neutrophil elastase, this compound has shown higher potency and selectivity in preclinical studies. Other similar compounds include various cephem derivatives that exhibit elastase inhibitory activity .

Properties

Molecular Formula

C21H27N2NaO7S

Molecular Weight

474.5 g/mol

InChI

InChI=1S/C21H28N2O7S.Na/c1-12-14(16(24)22-9-5-13(6-10-22)19(26)27)23-17(25)15(30-2)18(23)31(28,29)21(12)11-20(21)7-3-4-8-20;/h13,15,18H,3-11H2,1-2H3,(H,26,27);/q;+1/p-1/t15-,18?,21?;/m0./s1

InChI Key

MESZAEGNEJCYQY-QLUJRRMDSA-M

Isomeric SMILES

CC1=C(N2C([C@H](C2=O)OC)S(=O)(=O)C13CC34CCCC4)C(=O)N5CCC(CC5)C(=O)[O-].[Na+]

Canonical SMILES

CC1=C(N2C(C(C2=O)OC)S(=O)(=O)C13CC34CCCC4)C(=O)N5CCC(CC5)C(=O)[O-].[Na+]

Synonyms

SYN 1396
SYN-1396

Origin of Product

United States

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